1,4-Dideuterionaphthalene
Overview
Description
1,4-Dideuterionaphthalene is a deuterated derivative of naphthalene, where two hydrogen atoms at the 1 and 4 positions are replaced by deuterium atoms. Deuterium is a stable isotope of hydrogen with an additional neutron, making it twice as heavy as hydrogen. This compound is of interest in various scientific fields due to its unique isotopic properties, which can be utilized in studies involving reaction mechanisms, spectroscopy, and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dideuterionaphthalene can be synthesized through the deuteration of naphthalene. One common method involves the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D₂) or deuterated solvents like deuterated chloroform (CDCl₃). The reaction typically requires a catalyst, such as palladium on carbon (Pd/C), and is conducted under elevated temperatures and pressures to facilitate the exchange process .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuterium incorporation. The purity of the deuterated product is crucial, and purification steps such as distillation or recrystallization are employed to achieve high isotopic purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Dideuterionaphthalene undergoes various chemical reactions similar to its non-deuterated counterpart, naphthalene. These reactions include:
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). The major products formed are deuterated naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), leading to the formation of deuterated dihydronaphthalenes.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can be performed using reagents like nitric acid (HNO₃) or bromine (Br₂) in the presence of catalysts.
Scientific Research Applications
1,4-Dideuterionaphthalene has several applications in scientific research:
Chemistry: It is used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved in chemical reactions.
Biology: Deuterated compounds are employed in metabolic studies to trace the incorporation and transformation of molecules within biological systems.
Medicine: In medicinal chemistry, deuterated drugs are developed to improve the pharmacokinetic properties of pharmaceuticals, such as increasing their metabolic stability and reducing side effects.
Industry: Deuterated materials are used in the production of advanced materials with unique properties, such as improved thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 1,4-Dideuterionaphthalene is primarily related to its isotopic substitution. The presence of deuterium atoms affects the vibrational frequencies of chemical bonds, which can influence reaction rates and pathways. In biological systems, deuterium incorporation can alter enzyme-substrate interactions and metabolic processes, leading to changes in the biological activity of deuterated compounds .
Comparison with Similar Compounds
Similar Compounds
1,2-Dideuterionaphthalene: Similar to 1,4-Dideuterionaphthalene but with deuterium atoms at the 1 and 2 positions.
1,3-Dideuterionaphthalene: Deuterium atoms are located at the 1 and 3 positions.
1,5-Dideuterionaphthalene: Deuterium atoms are at the 1 and 5 positions.
Uniqueness
This compound is unique due to the specific positioning of deuterium atoms, which can lead to distinct chemical and physical properties compared to other deuterated naphthalene derivatives. The position of deuterium atoms can influence the compound’s reactivity, stability, and interaction with other molecules, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1,4-dideuterionaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8/c1-2-6-10-8-4-3-7-9(10)5-1/h1-8H/i5D,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWIBTONFRDIAS-KCZCTXNHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=CC=CC2=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C2C=CC=CC2=C(C=C1)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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